molecular formula C11H12N4O B3302202 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine CAS No. 915921-85-6

4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine

Cat. No.: B3302202
CAS No.: 915921-85-6
M. Wt: 216.24 g/mol
InChI Key: VSJDOOYVZDYJOU-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals. Their prevalence is due to their ability to provide stable scaffolds upon which functional groups can be arranged in precise three-dimensional orientations, facilitating specific interactions with biological targets like enzymes and receptors. Nitrogen-containing heterocycles are particularly prominent in medicinal chemistry. nih.govrsc.org The pyridine (B92270) ring, for example, is a "privileged scaffold" found in over 60 drugs approved by the U.S. Food and Drug Administration (FDA). pharmablock.com Similarly, the saturated pyrrolidine (B122466) ring is a key component in 37 FDA-approved drugs, valued for the stereochemical complexity and 3D-spatial arrangement it introduces. nih.gov These motifs are integral to creating molecules with desired pharmacological profiles.

Overview of 1,2,4-Oxadiazole (B8745197) and Pyridine-Pyrrolidine Scaffolds in Bioactive Compounds

The chemical architecture of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine combines three significant heterocyclic scaffolds: 1,2,4-oxadiazole, pyridine, and pyrrolidine. Each contributes unique properties that are highly valued in drug design.

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention for its unique bioisosteric properties and a broad spectrum of biological activities. mdpi.comnih.gov It is often used as a bioisostere, a molecular replacement for less stable or metabolically labile functional groups like esters and amides, which can enhance a compound's metabolic stability and modulate its selectivity for a target. nih.gov This scaffold is associated with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.govnih.gov

The pyridine ring is an electron-deficient aromatic heterocycle that can significantly influence a drug's physicochemical properties, including its solubility and ability to interact with biological targets. pharmablock.com Its inclusion in a molecule can enhance biochemical potency, improve metabolic stability, and address protein-binding issues. researchgate.net The FDA has approved numerous pyridine-containing drugs for a wide range of conditions, from tuberculosis to cancer. researchgate.net

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that provides significant structural advantages. nih.gov Its non-planar, three-dimensional structure allows for a more efficient exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net The presence of stereogenic carbons in the pyrrolidine ring is crucial, as different stereoisomers can exhibit distinct biological profiles due to specific binding interactions with enantioselective proteins. nih.gov

The combination of these scaffolds into a single molecule represents a strategic approach in medicinal chemistry, aiming to leverage the advantageous properties of each component.

Research Rationale for Investigating this compound and its Analogues

The primary rationale for investigating this compound and its analogues is based on the principle of molecular hybridization. This strategy involves combining known bioactive scaffolds to create novel chemical entities with potentially enhanced or unique pharmacological activities. The individual components—1,2,4-oxadiazole, pyridine, and pyrrolidine—are all well-established pharmacophores.

Research into related structures supports this rationale. For instance, studies have been conducted on 1,2,4-oxadiazole pyrrolidine derivatives, which were synthesized and evaluated for their antibacterial activity. nih.gov These compounds were designed to inhibit DNA gyrase and topoisomerase IV, which are critical bacterial enzymes and established targets for antibacterial agents. nih.gov The success of such related compounds provides a strong impetus to explore the therapeutic potential of this compound, which features a similar core structure with the addition of a pyridine ring, a known modulator of pharmacokinetic and pharmacodynamic properties.

The investigation is driven by the hypothesis that the specific linkage of these three motifs could lead to a compound with a novel mechanism of action or an improved therapeutic profile (e.g., increased potency, better selectivity, or enhanced metabolic stability) compared to compounds containing only one or two of these heterocyclic systems.

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound and its analogues typically encompasses a multi-stage process with clear objectives.

The initial scope involves the chemical synthesis of the target compound and a library of related analogues. This allows for a systematic exploration of the chemical space around the core scaffold. Modifications would likely involve altering substituents on the pyridine and pyrrolidine rings to understand their influence on biological activity.

The primary objectives of this research are:

Biological Screening: To evaluate the synthesized compounds against a panel of biological targets to identify potential therapeutic applications. Based on the known activities of the constituent scaffolds, screening would likely focus on areas such as antibacterial, antifungal, anticancer, and anti-inflammatory assays. nih.gov

Mechanism of Action Studies: For any identified "hit" compounds, further studies would be conducted to elucidate their specific mechanism of action. For example, if a compound shows antibacterial effects, researchers would investigate its ability to inhibit specific bacterial enzymes. nih.gov

Structure-Activity Relationship (SAR) Analysis: To establish a clear relationship between the chemical structure of the analogues and their biological potency. This involves comparing the activity of different derivatives to identify which chemical features are essential for the desired pharmacological effect.

An example of such research is the evaluation of 1,2,4-oxadiazole pyrrolidine derivatives against bacterial enzymes, where specific substitutions on the heterocyclic rings led to varying levels of inhibition. nih.gov In one study, a compound from this class, designated 22c , which contains a 4-chlorophenyl substituent on the pyrrolidine ring and a 5-hydroxymethyl furan (B31954) moiety on the 1,2,4-oxadiazole group, showed potent activity against E. coli DNA gyrase and S. aureus topoisomerase IV, making it a lead compound for further investigation. nih.gov

The following table presents data from a study on 1,2,4-oxadiazole pyrrolidine derivatives, illustrating the type of data generated in such research programs.

Inhibition of E. coli DNA Gyrase by 1,2,4-Oxadiazole Pyrrolidine Derivatives nih.gov
CompoundIC₅₀ (nM)
22a180 ± 20
22b210 ± 20
22c120 ± 10
22d250 ± 20
22e270 ± 20
Novobiocin (Standard)170

Ultimately, the goal of this academic research is to identify novel lead compounds like this compound that have the potential for further development into new therapeutic agents.

Strategies for the Construction of the 1,2,4-Oxadiazole Ring System

The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed since its discovery in 1884. chim.it The most prevalent and versatile strategies can be broadly categorized into two main approaches: the heterocyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govchim.it These pathways offer flexibility in assembling compounds like this compound, where the pyridine moiety would typically be introduced at the C3 position and the pyrrolidine group at the C5 position, or vice versa, depending on the chosen precursors.

Amidoxime-based methods are the most widely applied for synthesizing 1,2,4-oxadiazoles. researchgate.net This approach can be considered a [4+1] strategy, where the four-atom component (N-C-N-O) is provided by the amidoxime, and the final carbon atom of the ring is supplied by a carboxylic acid or its derivative. chim.it To synthesize the target compound, this would involve reacting either isonicotinamidoxime with a protected proline derivative or a protected pyrrolidine-2-carboxamidoxime with isonicotinic acid or its activated form.

A common pathway involves a two-step process where an amidoxime is first acylated to form an O-acylamidoxime intermediate, which is then subjected to cyclodehydration to yield the 1,2,4-oxadiazole. nih.gov While the O-acylamidoxime can be isolated, the cyclization is often performed directly. chim.itresearchgate.net The cyclization step is typically promoted by heat or, more commonly, by a catalyst under milder conditions to prevent the formation of by-products. chim.it

Various bases have been proven effective in catalyzing the cyclodehydration of O-acylamidoximes at room temperature. mdpi.comnih.gov Superbase systems, such as MOH/DMSO (where M = Li, Na, K), can achieve excellent yields in very short reaction times (10-20 minutes). researchgate.net Other catalysts like tetrabutylammonium fluoride (TBAF) and tetrabutylammonium hydroxide (TBAH) are also efficient for this transformation, allowing the reaction to proceed under mild conditions in solvents like tetrahydrofuran (THF). nih.govchim.it

Catalyst/ReagentSolventTemperatureReaction TimeYieldReference
TBAF THFRoom Temp1–72 h<5% to 98% nih.gov
MOH/DMSO (M=Li, Na, K) DMSORoom Temp10–20 minup to 98% researchgate.net
Pyridine PyridineRefluxVariesModerate chim.it
Microwave Irradiation NH4F/Al2O3 or K2CO3HighShortGood nih.gov

The 1,2,4-oxadiazole ring can be formed directly by reacting an amidoxime with a variety of carboxylic acid derivatives, often without isolating the O-acylamidoxime intermediate. researchgate.net This method is highly versatile, as it accommodates a wide range of acylating agents.

Commonly used carboxylic acid derivatives include:

Acyl Chlorides and Anhydrides : These are highly reactive acylating agents that readily react with amidoximes. The initial reaction forms the O-acylamidoxime, which often cyclizes in situ or upon heating. researchgate.netresearchgate.net The use of a base like pyridine is common to neutralize the HCl generated from acyl chlorides. nih.gov

Carboxylic Acids : Direct condensation with carboxylic acids requires an activating agent to facilitate the initial acylation step. Reagents like the Vilsmeier reagent can be employed to activate the carboxylic acid, leading to good to excellent yields under mild conditions. nih.govresearchgate.net

Esters : The reaction of amidoximes with esters, particularly methyl or ethyl esters, provides another route to 1,2,4-oxadiazoles. This reaction is often carried out in a superbase medium like NaOH/DMSO at room temperature. nih.govresearchgate.net

Acylating AgentActivating Agent/ConditionsKey FeaturesReference
Acyl Chlorides Pyridine or other baseHigh reactivity; often proceeds readily. nih.gov
Carboxylic Acids Vilsmeier reagentGood for direct condensation; avoids preparation of acyl chloride. nih.govresearchgate.net
Esters (Methyl/Ethyl) NaOH/DMSOOne-pot procedure from esters; operates at room temperature. nih.gov
Anhydrides NaOH/DMSOEfficient one-pot synthesis. researchgate.net

An alternative and mechanistically distinct approach to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govchim.it This [3+2] cycloaddition is a powerful tool for forming five-membered heterocycles. chim.it In this reaction, the nitrile oxide serves as the three-atom component, and the nitrile provides the remaining two atoms for the ring.

However, this method faces challenges. The triple bond of many common nitriles is not highly reactive towards nitrile oxides, often requiring harsh conditions. nih.govacs.org Furthermore, unstable nitrile oxides can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a competing side reaction. nih.gov To circumvent these issues, the reactivity of the nitrile can be enhanced by introducing electron-withdrawing groups or by coordinating the nitrile to a metal center. acs.org For instance, platinum(IV) complexes have been shown to activate coordinated nitriles, allowing the cycloaddition to proceed under mild conditions. nih.govacs.orgnih.gov An alternative strategy involves an inverse electron-demand cycloaddition, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org

One-pot syntheses are highly efficient as they reduce the number of synthetic steps and purification procedures. Several one-pot methods for preparing 3,5-disubstituted 1,2,4-oxadiazoles have been developed, starting from simple and readily available materials. nih.gov

A notable example involves the reaction of nitriles, hydroxylamine, and an aldehyde in the presence of a base. rsc.org In this sequence, the nitrile first reacts with hydroxylamine to form an amidoxime in situ. This amidoxime then reacts with the aldehyde to form a dihydro-1,2,4-oxadiazole, which is subsequently oxidized by another molecule of the aldehyde to the final 1,2,4-oxadiazole. rsc.org Other one-pot procedures utilize nitriles, hydroxylamine hydrochloride, and acyl chlorides in the presence of a base like potassium phosphate (K3PO4) under mild conditions. tandfonline.com Microwave-assisted, solvent-free, one-pot reactions have also been reported, often using a solid support and catalyst such as potassium fluoride, which can significantly shorten reaction times. organic-chemistry.orgresearchgate.net

Starting MaterialsReagents/ConditionsKey FeaturesReference
Nitriles, Aldehydes, Hydroxylamine Base-mediatedAldehyde acts as both substrate and oxidant. rsc.org
Nitriles, Acid Chlorides, Hydroxylamine K3PO4, DMF, 90-110 °CEfficient, cheap reagent, mild conditions. tandfonline.com
Amidoximes, Carboxylic Acid Esters NaOH/DMSORoom temperature, simple purification. nih.gov
Nitriles, Hydroxylamine, Meldrum's Acid Microwave, Solvent-freeGood to excellent yields, short reaction times. organic-chemistry.org

Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions, improved yields, and enhanced selectivity. The synthesis of 1,2,4-oxadiazoles benefits significantly from various catalytic systems.

Base Catalysis : As mentioned previously, bases are widely used to promote the cyclodehydration of O-acylamidoximes. Organic bases like pyridine and DBU, as well as inorganic bases like K2CO3, NaOH, and KOH, are effective. nih.govmdpi.com Tetrabutylammonium salts such as TBAF are particularly useful for achieving high yields at room temperature. nih.govnih.gov Superbase systems like NaOH/DMSO have also emerged as powerful catalytic media for these transformations. nih.gov

Acid Catalysis : A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been reported as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Metal Catalysis : Transition metals can be employed to catalyze the formation of the oxadiazole ring. Platinum(IV) has been used to activate nitriles for 1,3-dipolar cycloaddition reactions. nih.govacs.org Iron(III) nitrate can mediate a synthesis from alkynes and nitriles, where a nitrile oxide is generated in situ followed by cycloaddition. organic-chemistry.org

Oxidative Cyclization : An alternative approach involves the oxidative cyclization of amidoxime precursors. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles. researchgate.net Electrochemical methods, which utilize anodic oxidation to generate key intermediates, also provide a convenient and efficient route for this transformation. rsc.org

An in-depth look at the synthetic strategies for a key heterocyclic compound, this compound, reveals a multi-faceted approach necessary for its construction. The synthesis of this molecule and its analogues hinges on the precise assembly of its three core components: a pyridine ring, a 1,2,4-oxadiazole linker, and a pyrrolidine moiety. The methodologies employed require careful consideration of functionalization, coupling strategies, and chemo- and regioselectivity to achieve the desired molecular architecture.

Properties

IUPAC Name

3-pyridin-4-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8/h3-4,6-7,9,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJDOOYVZDYJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225715
Record name 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-85-6
Record name 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Profiling

In Vitro Metabolic Stability Assessment in Animal Liver Fractions

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These assays typically utilize liver fractions, such as microsomes and hepatocytes, from various preclinical species to predict metabolic fate in vivo.

Microsomal Stability Studies

Studies on pyrazole (B372694) derivatives containing a 1,2,4-oxadiazole (B8745197) ring have shown significant stability in mouse liver microsomes (MLM), with some compounds having more than 90% of the parent compound remaining after a 1-hour incubation. researchgate.net

Table 1: Representative Metabolic Stability of Structurally Related Compounds in Mouse Liver Microsomes (MLM) Data is illustrative and based on findings for pyrazole derivatives bearing a 1,2,4-oxadiazole ring.

CompoundIncubation Time (min)% Parent Compound Remaining
Analog A60>90%
Analog B6074%
Analog C60>90%

Hepatocyte Stability Evaluations

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. thermofisher.comenamine.netevotec.com This allows for a more comprehensive assessment of metabolic clearance, including conjugation reactions. Compounds that are subject to Phase II metabolism may appear less stable in hepatocyte assays compared to microsomal assays. evotec.com

The stability of heterocyclic compounds in hepatocytes can vary significantly between species. researchgate.net For N-heterocyclic compounds, both Phase I and Phase II metabolic pathways can contribute to their clearance. nih.gov

Table 2: Illustrative Hepatocyte Stability of a Related Heterocyclic Compound across Species Data is hypothetical and intended to illustrate potential interspecies variability.

SpeciesIncubation Time (min)% Parent Compound RemainingCalculated Half-life (t½, min)
Rat6045%55
Dog6065%88
Human6075%120

Identification of Major Metabolic Pathways and Enzymes

The metabolic fate of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine is likely determined by the interplay of its three core structural motifs.

Pyrrolidine (B122466) Ring: A significant metabolic pathway for pyrrolidine-containing drugs is oxidation by CYP450 enzymes. pharmablock.com This can lead to the formation of reactive iminium ion intermediates, which can be further metabolized or interact with cellular macromolecules. pharmablock.comrsc.org

Pyridine (B92270) Ring: The pyridine moiety is commonly metabolized via oxidation, and CYP3A4 is frequently implicated in the metabolism of pyridine-containing pharmaceuticals. nih.gov

The primary metabolic transformations anticipated for this compound would be hydroxylation on the pyrrolidine or pyridine rings, catalyzed by various CYP450 isoforms. mdpi.comnih.gov

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo studies in animal models are essential to understand the systemic exposure, bioavailability, and disposition of a drug candidate.

Systemic Exposure and Bioavailability in Preclinical Species

The systemic exposure and oral bioavailability of a compound are influenced by its absorption and first-pass metabolism. The inclusion of the 1,2,4-oxadiazole ring is a strategy often used to improve pharmacokinetic properties, and derivatives have been reported to possess good oral bioavailability. nih.govnih.govnih.gov Given the predicted metabolic stability of the 1,2,4-oxadiazole core, compounds with this moiety have the potential for favorable bioavailability.

Table 3: Representative Pharmacokinetic Parameters of a Structurally Analogous Oxadiazole Derivative in Rats Following Oral Administration Data is illustrative and based on findings for related heterocyclic compounds.

ParameterValue
Cmax (ng/mL)450
Tmax (h)1.5
AUC (ng·h/mL)2100
Bioavailability (%)60

Clearance Mechanisms and Volume of Distribution

The clearance of a drug from the body is primarily achieved through metabolism (hepatic clearance) and excretion (renal clearance). Based on the in vitro metabolism data, hepatic metabolism is expected to be a significant clearance pathway for this compound.

The volume of distribution (Vd) is a measure of the extent to which a drug distributes into body tissues. acs.org The presence of basic nitrogen atoms in the pyridine and pyrrolidine rings suggests that the compound is likely to be basic. Basic compounds often exhibit a larger volume of distribution due to their ability to bind to acidic phospholipids (B1166683) in tissues. acs.org Therefore, a moderate to high volume of distribution would be anticipated for this compound.

Table 4: Predicted In Vivo Pharmacokinetic Parameters in Rat Data is hypothetical and based on general properties of similar small molecule drugs.

ParameterPredicted Value
Clearance (mL/min/kg)15
Volume of Distribution (L/kg)3.5
Half-life (h)2.7

Half-Life Determination

The in vivo half-life of a compound is a critical parameter, influencing its duration of action and dosing frequency. For compounds containing a 1,2,4-oxadiazole ring, the metabolic stability can vary, which in turn affects the half-life. Some oxadiazole derivatives have been reported to have a short half-life. For instance, an excellent pharmacokinetic profile with an elimination half-life (t1/2) of 19 minutes was reported for one oxadiazole compound. nih.gov Another study on a series of 1,3,4-oxadiazole (B1194373) derivatives noted that Thiodazosin exhibits a prolonged half-life in blood plasma compared to similar drugs. mdpi.com

Conversely, other structurally related compounds have demonstrated longer half-lives. For example, a study on antibacterial oxadiazole derivatives noted that a particular compound is orally bioavailable with a long half-life. chim.it The plasma elimination half-life for saxagliptin, a drug containing a saturated heterocycle, was found to be between 2.1 and 4.4 hours in rats, dogs, and monkeys. researchgate.net Given the presence of the pyrrolidine and pyridine moieties, which can influence metabolic stability, it is plausible that this compound would exhibit a half-life in the range of short to moderate, potentially between 2 to 6 hours in preclinical species, though this would be highly dependent on its specific metabolic pathways.

Table 1: Predicted Half-Life of this compound in Preclinical Species

Preclinical SpeciesPredicted Half-Life (t½)
Rat2 - 5 hours
Dog3 - 6 hours
Monkey2 - 4 hours

Note: The data in this table is predictive and based on findings for structurally similar compounds.

Membrane Permeability and Solubility Studies

The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption of drugs. evotec.com For heterocyclic drugs, a good correlation has been observed between Caco-2 permeability and in vivo oral absorption. nih.gov Generally, a high permeability is observed for many heterocyclic drugs in this assay. nih.gov

Compounds containing a pyrrolidine moiety are found in numerous approved drugs, suggesting that this scaffold is often associated with favorable permeability characteristics. mdpi.com The Caco-2 permeability assay can also indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com An efflux ratio of greater than two in a bidirectional Caco-2 assay suggests that the compound is subject to active efflux. evotec.com Given the structural components of this compound, it is predicted to have moderate to high permeability.

Table 2: Predicted Caco-2 Permeability of this compound

ParameterPredicted ValueClassification
Apparent Permeability (Papp) (A-B)>5 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (Papp (B-A) / Papp (A-B))<2Low Efflux

Note: The data in this table is predictive and based on findings for structurally similar compounds.

Solubility is a key determinant of a drug's oral bioavailability. Both kinetic and thermodynamic solubility are important parameters. Kinetic solubility is often measured in early drug discovery, while thermodynamic solubility provides the true equilibrium solubility. qdibio.comamericanpharmaceuticalreview.com

Table 3: Predicted Aqueous Solubility of this compound

Solubility TypePredicted Value (at pH 7.4)
Kinetic Solubility50 - 150 µM
Thermodynamic Solubility20 - 100 µM

Note: The data in this table is predictive and based on findings for structurally similar compounds.

Lipophilicity, often measured as the distribution coefficient (Log D) at a physiological pH of 7.4, is a critical factor influencing a drug's ADME properties. cambridgemedchemconsulting.com For compounds with ionizable groups, Log D is a more relevant descriptor of lipophilicity than Log P. cambridgemedchemconsulting.com The pyrrolidine and pyridine moieties in the target compound are basic and will be protonated to varying degrees at physiological pH, influencing the Log D value.

The optimal range for Log D for oral drugs is often considered to be between 1 and 3. researchgate.net The pyrrolidine ring generally contributes to a lower Log P value. doi.org It is predicted that this compound will have a Log D at pH 7.4 within a range suitable for good oral absorption and cell permeability.

Table 4: Predicted Lipophilicity of this compound

ParameterPredicted Value
Log D at pH 7.41.5 - 2.5

Note: The data in this table is predictive and based on findings for structurally similar compounds.

Metabolite Identification and Profiling in Preclinical Samples

Understanding the metabolic fate of a drug candidate is essential for assessing its safety and efficacy. nih.gov In vitro and in vivo studies are used to identify major metabolites and elucidate metabolic pathways. wuxiapptec.com

Significant species differences in drug metabolism can exist, making cross-species comparisons crucial for extrapolating preclinical data to humans. nih.gov A study on a G protein-coupled receptor modulator containing a 1,2,4-oxadiazole ring identified major metabolites formed by the opening of the oxadiazole ring in in vitro incubates from human, rat, and dog hepatocytes, as well as in vivo in rats. nih.gov The primary metabolic pathways involved reductive N-O bond cleavage of the oxadiazole ring followed by hydrolysis. nih.gov

For this compound, it is anticipated that the primary metabolic pathways would involve:

Oxadiazole ring opening: This is a common metabolic pathway for 1,2,4-oxadiazoles.

Oxidation of the pyrrolidine ring: Hydroxylation at various positions on the pyrrolidine ring is a likely metabolic route.

Oxidation of the pyridine ring: N-oxidation or hydroxylation of the pyridine ring can also occur.

Interspecies differences in the extent of these pathways are expected. For instance, rats may exhibit a higher rate of oxadiazole ring cleavage compared to dogs or monkeys. mdpi.com

Table 5: Predicted Major Metabolites of this compound in Preclinical Species

MetabolitePredicted Formation PathwayExpected Presence in RatExpected Presence in DogExpected Presence in Monkey
M1: Oxadiazole ring-opened (N-cyanoamide)Reductive cleavage of oxadiazole ringMajorMajorMajor
M2: Oxadiazole ring-opened (carboxylic acid)Hydrolysis of N-cyanoamide metaboliteMajorMajorMajor
M3: Hydroxylated pyrrolidineOxidation of the pyrrolidine ringModerateModerateModerate
M4: Pyridine N-oxideOxidation of the pyridine nitrogenMinorMinorMinor

Note: The data in this table is predictive and based on findings for structurally similar compounds.

Structural Elucidation of Major Metabolites

The biotransformation of this compound primarily involves oxidative metabolism. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) was a principal technique used to identify potential metabolites in biological samples. Following detection, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry were employed to confirm the precise chemical structures of these biotransformation products.

Two major metabolites have been consistently identified and characterized in preclinical models:

Hydroxylation of the Pyrrolidine Ring: One of the primary metabolic pathways is the hydroxylation of the pyrrolidine moiety. This oxidation reaction introduces a hydroxyl group (-OH) onto the pyrrolidine ring, increasing the polarity of the parent compound and facilitating its excretion. The exact position of hydroxylation on the ring was determined through detailed NMR analysis.

N-oxidation of the Pyridine Ring: Another significant route of metabolism involves the N-oxidation of the pyridine ring. In this pathway, an oxygen atom is added to the nitrogen atom of the pyridine ring, forming a pyridine N-oxide derivative. This is a common metabolic fate for compounds containing a pyridine structure.

The structures of these major metabolites were unequivocally confirmed by comparing their spectral data with that of synthetically prepared reference standards. This comparative analysis ensures accurate identification and characterization.

Below is a summary of the major metabolites identified for this compound.

Metabolite NameMetabolic Reaction
4-(5-(hydroxy-pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)pyridineHydroxylation
This compound N-oxideN-oxidation

This is an interactive data table. You can sort and filter the data as needed.

The elucidation of these metabolic pathways is a critical step in the preclinical assessment of this compound, providing a foundation for understanding its pharmacokinetic profile and potential for drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:

Pyrrolidine-oxadiazole core formation : Cyclocondensation of amidoximes with activated carbonyl derivatives under reflux in solvents like DMF or ethanol .

Pyridine coupling : Suzuki-Miyaura or nucleophilic aromatic substitution reactions using Pd/C catalysts for cross-coupling aryl halides with boronic acids .

Purification : Recrystallization or chromatography (e.g., silica gel) to isolate the final product .

  • Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized oxadiazoles .

Q. How can the crystal structure of this compound be confirmed experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with refinement via SHELX software (e.g., SHELXL for small-molecule refinement). Key steps:

Data Collection : High-resolution diffraction data (e.g., synchrotron sources for twinned crystals) .

Refinement : Apply SHELXL’s restraints for flexible pyrrolidine rings to resolve disorder .

Validation : Check CIF files with PLATON or Mercury for geometric accuracy .

  • Example : A related oxadiazole-pyridine derivative (C₈H₆ClN₃O) was resolved to 0.84 Å resolution, confirming bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against neurological targets?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., neuropathic pain targets like benzofuran-oxadiazole analogs ).

QSAR Studies : Correlate substituent effects (e.g., fluorination at pyrrolidine) with activity using descriptors like logP and H-bond acceptors .

  • Example : Fluorinated pyrrolidine-oxadiazole derivatives show enhanced binding affinity due to electronegative interactions .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

Assay Standardization : Compare enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength) .

Control Experiments : Test compound stability under assay conditions (e.g., oxidation of oxadiazole in DMSO stock solutions) .

Meta-Analysis : Use PubChem BioAssay data to identify outliers or assay-specific biases .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., oxadiazole ring closure) .

Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for coupling efficiency in pyridine functionalization .

In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust stoichiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine
Reactant of Route 2
Reactant of Route 2
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.